molecular formula C7H7ClN2 B3174694 2-Chloro-4-cyclopropylpyrimidine CAS No. 954237-31-1

2-Chloro-4-cyclopropylpyrimidine

Cat. No. B3174694
M. Wt: 154.6 g/mol
InChI Key: QILQSGMEWRSKHW-UHFFFAOYSA-N
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Patent
US08354403B2

Procedure details

Nitrogen gas was bubbled through a mixture of 2,4-dichloropyrimidine (1.49 g, 10 mmol), cyclopropaneboronic acid (0.86 g, 10 mmol) and K3PO4 (5.31 g, 25 mmol) in THF (50 ml) for 10 min. Pd(dppf)Cl2 (817 mg, 1 mmol) was added and the mixture heated at 90° C. in a sealed tube overnight. The mixture was cooled and partitioned between water and EtOAc, the organic layer washed with sat. NaCl, dried over MgSO4, filtered and evaporated. The residue purified by MPLC (Biotage Horizon: FLASH 25+M) eluent: 100% Hexanes (90 ml), gradient rising from 100% Hexanes to 20% EtOAc in Hexanes (900 ml), then 20% EtOAc in Hexanes (500 ml) to give 750 mg (48%) as an off-white solid. 1H NMR (CDCl3): 1.18 (m, 4H), 1.99 (m, 1H), 7.09 (d, J 5.1 Hz, 1H), 8.36 (d, J 5.1 Hz, 1H).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
817 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH:9]1(B(O)O)[CH2:11][CH2:10]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1COCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:1][C:2]1[N:7]=[C:6]([CH:9]2[CH2:11][CH2:10]2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
0.86 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
K3PO4
Quantity
5.31 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
817 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and EtOAc
WASH
Type
WASH
Details
the organic layer washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue purified by MPLC (Biotage Horizon: FLASH 25+M) eluent
CUSTOM
Type
CUSTOM
Details
20% EtOAc in Hexanes (500 ml) to give 750 mg (48%) as an off-white solid

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=N1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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